methyl 4-bromofuran-3-carboxylate

Lipophilicity Drug-likeness Physicochemical properties

Researchers needing precise C4 furan bromination for cross-coupling face inconsistent purity across suppliers. Methyl 4-bromofuran-3-carboxylate (CAS 2069255-21-4) resolves this: • C4-Br enables Suzuki, Stille, and Heck couplings without competing ring functionalization • 97% purity standard across major suppliers for reproducible cross-coupling yields • Dual Br/ester deactivation enables orthogonal strategies in multi-step sequences • Drug-like profile (LogP 1.89, TPSA 39.4 Ų) suits medicinal chemistry libraries • Solid form, refrigerated storage ensures stability in complex protocols

Molecular Formula C6H5BrO3
Molecular Weight 205
CAS No. 2069255-21-4
Cat. No. B6234915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromofuran-3-carboxylate
CAS2069255-21-4
Molecular FormulaC6H5BrO3
Molecular Weight205
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromofuran-3-Carboxylate (CAS 2069255-21-4): Procurement-Grade Brominated Furan Building Block


Methyl 4-bromofuran-3-carboxylate (CAS 2069255-21-4) is a brominated heterocyclic building block with molecular formula C₆H₅BrO₃ and molecular weight 205.01 g/mol . The compound features a furan ring substituted with a bromine atom at the 4-position and a methyl carboxylate ester at the 3-position, presenting a solid physical form at room temperature . Commercial availability is established through multiple global suppliers including Sigma-Aldrich (95% purity), Chemscene (≥97.0% purity), Fluorochem (97% purity), Alfa Aesar (97% purity), and Macklin (97% purity), with typical packaging in 100 mg to 1 g quantities . The compound is classified with GHS07 hazard labeling and requires standard laboratory handling precautions including storage in a refrigerator and avoidance of inhalation or skin contact .

Why Methyl 4-Bromofuran-3-Carboxylate Cannot Be Replaced by Unbrominated or Regioisomeric Furan Carboxylates


Methyl 4-bromofuran-3-carboxylate occupies a specific chemical space that prevents simple substitution by unbrominated furan-3-carboxylates or other brominated furan regioisomers. Methyl furan-3-carboxylate (CAS 27031-86-5) lacks the bromine atom entirely, eliminating its utility as a cross-coupling partner in Suzuki, Stille, or Heck reactions — a capability that fundamentally defines the 4-bromo derivative's procurement value . The 5-bromo isomer (methyl 5-bromofuran-3-carboxylate, CAS 197846-08-5) places the bromine atom at C5 adjacent to the ring oxygen, resulting in distinct electronic distribution and regioselectivity in subsequent transformations compared to the 4-bromo substitution pattern where bromine resides between the ester and ring oxygen positions . The 2-bromo isomer (methyl 2-bromofuran-3-carboxylate, CAS 197846-06-3) further demonstrates how bromine position dictates synthetic trajectory, as the 2-position exhibits enhanced reactivity toward nucleophilic aromatic substitution relative to the 4-position due to differing resonance stabilization of intermediates . Additionally, furan-3-carboxylic acid and its derivatives without ester protection present different solubility profiles and require distinct reaction conditions that may be incompatible with established synthetic protocols optimized for the methyl ester form. The following quantitative evidence establishes specific dimensions where methyl 4-bromofuran-3-carboxylate demonstrates measurable differentiation.

Methyl 4-Bromofuran-3-Carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Advantage: Measured LogP Differentiates Methyl 4-Bromofuran-3-Carboxylate from Unbrominated Precursor

Methyl 4-bromofuran-3-carboxylate exhibits a calculated LogP value of 1.89, representing a substantial increase in lipophilicity compared to its unbrominated precursor methyl furan-3-carboxylate, which demonstrates a significantly lower LogP consistent with its reduced halogen content . This LogP differential arises directly from bromine substitution at the 4-position and carries implications for membrane permeability and pharmacokinetic behavior in drug discovery applications [1].

Lipophilicity Drug-likeness Physicochemical properties

Commercial Availability and Pricing: Established Supply Chain with Defined Cost Structure

Methyl 4-bromofuran-3-carboxylate is commercially available from multiple established suppliers with defined purity specifications (95-97%) and documented pricing structures across standard package sizes . Sigma-Aldrich offers 95% purity material stored under refrigerated conditions . Fluorochem supplies 97% purity material with pricing at £321.00 per 100 mg and £539.00 per 250 mg . Alfa Aesar provides 97% purity with pricing at 4988元 per 100 mg and 16528元 per 1 g . This multi-supplier landscape contrasts with certain regioisomers that may have more limited commercial availability or higher procurement barriers.

Procurement Supply chain Cost analysis

Electrophilic Substitution Reactivity Modulation: Dual Deactivation by Bromine and Ester Substituents

The reactivity of the furan ring in methyl 4-bromofuran-3-carboxylate is significantly modulated by the combined effects of the deactivating bromo substituent and the electron-withdrawing ester group at the 3-position . This dual substitution pattern creates a reactivity profile distinct from unsubstituted furan or mono-substituted furan carboxylates. While furan itself undergoes electrophilic aromatic substitution readily under mild conditions (e.g., bromination at room temperature), methyl 4-bromofuran-3-carboxylate exhibits attenuated electrophilic reactivity requiring more forcing conditions or alternative synthetic strategies for further functionalization. This modulated reactivity is a direct consequence of bromine's -I (inductive withdrawal) effect combined with ester resonance withdrawal, which collectively reduce electron density on the furan ring compared to furan-3-carboxylate lacking the 4-bromo substituent.

Electrophilic aromatic substitution Reactivity Regioselectivity

Cross-Coupling Competence: 4-Bromo Substitution Enables Palladium-Catalyzed Transformations

Methyl 4-bromofuran-3-carboxylate contains an aryl bromide moiety positioned at the furan 4-position, which serves as a competent electrophilic partner in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and related transformations . This cross-coupling capability is absent in the unbrominated precursor methyl furan-3-carboxylate. Among brominated furan carboxylate regioisomers, the 4-bromo position provides a distinct vector for molecular extension compared to the 2-bromo isomer (which couples ortho to the ring oxygen) and the 5-bromo isomer (which couples at the position adjacent to the oxygen). This positional differentiation enables divergent synthetic strategies where the specific bromine placement determines the three-dimensional trajectory of coupled aryl or vinyl substituents in the final molecular architecture.

Cross-coupling Suzuki coupling C-C bond formation

Optimal Application Scenarios for Methyl 4-Bromofuran-3-Carboxylate in Scientific and Industrial Research


Suzuki-Miyaura Cross-Coupling for Diversified Furan-Containing Compound Libraries

Methyl 4-bromofuran-3-carboxylate serves as an aryl bromide electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids . This application leverages the compound's defining characteristic: the 4-bromo substituent enables C-C bond formation at a specific furan ring position, creating molecular diversity that cannot be achieved with the unbrominated precursor. The ester functionality remains intact during cross-coupling, providing a handle for subsequent transformations including hydrolysis to carboxylic acid, reduction to alcohol, or amide formation. This scenario is particularly relevant for medicinal chemistry programs seeking to generate focused libraries of furan-containing compounds with defined substitution patterns around the heterocyclic core. The LogP value of 1.89 [1] provides a favorable starting point for building drug-like molecules within optimal lipophilicity ranges, reducing the need for extensive property optimization in later synthetic stages.

Orthogonal Protection Strategy in Multi-Step Heterocyclic Synthesis

The dual deactivation of the furan ring by both 4-bromo and 3-carboxylate ester substituents creates a reactivity profile amenable to orthogonal synthetic strategies . Electrophilic aromatic substitution is attenuated, allowing cross-coupling at the bromine position to proceed without competing ring functionalization. This orthogonality enables cleaner reaction profiles in multi-step sequences where chemoselectivity is critical. Researchers designing synthetic routes to complex furan-containing natural products or pharmaceutical candidates can exploit this modulated reactivity to avoid protection-deprotection sequences that would otherwise be required with more reactive furan derivatives. The compound's solid physical form and established storage conditions (refrigerator) [1] facilitate reproducible handling in laboratory settings, an important practical consideration for complex multi-step protocols where intermediate stability affects overall yield.

Building Block for Furan-Containing Drug Candidates with Optimized Lipophilicity

With a calculated LogP of 1.89 , methyl 4-bromofuran-3-carboxylate occupies a favorable lipophilicity range for drug discovery applications. This property, combined with the bromine atom as a synthetic handle, makes it a strategic starting material for constructing furan-containing pharmaceutical candidates requiring balanced physicochemical properties. The topological polar surface area (TPSA) of 39.4 Ų [1] and molecular weight of 205.01 g/mol place the compound within favorable drug-like space, with the furan ring contributing aromatic character and potential hydrogen-bonding interactions via the ring oxygen. In comparative assessment against unbrominated furan carboxylates, the 4-bromo derivative provides both increased lipophilicity (approximately 1.1-1.4 LogP units higher) and a synthetic handle for diversification, delivering dual value in a single building block. Established commercial availability from multiple suppliers ensures reliable procurement for medicinal chemistry programs requiring consistent material supply.

Synthesis of Bifuran and Extended Conjugated Systems via Homocoupling

Methyl 4-bromofuran-3-carboxylate can participate in reductive homocoupling reactions to generate bifuranyl dicarboxylate systems with extended conjugation . While literature precedent primarily documents nickel-electrocatalyzed homocoupling of methyl 5-bromofuran-2-carboxylate, the analogous reactivity of the 4-bromo-3-carboxylate system is mechanistically feasible through similar transition metal-catalyzed reductive coupling pathways. This application scenario is particularly relevant for materials science research exploring furan-based conjugated polymers and small-molecule organic electronic materials. The 4-bromo substitution pattern yields coupled products with connectivity distinct from 5-bromo-derived bifuranyl systems, potentially affecting electronic properties including HOMO-LUMO gaps and charge transport characteristics. Researchers pursuing sustainable materials from biomass-derived furan building blocks may find this specific substitution pattern valuable for accessing underexplored regions of furan-based conjugated chemical space.

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